molecular formula C20H18N2O B2786600 N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 312594-07-3

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide

Katalognummer: B2786600
CAS-Nummer: 312594-07-3
Molekulargewicht: 302.377
InChI-Schlüssel: HLGTXXMQNFWVTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a chemical compound intended for research and development applications only. It is not for diagnostic or therapeutic use in humans or animals. This benzamide derivative features a pyridinylmethyl-benzyl amine structure, a motif found in various compounds with significant research interest. Similar structural frameworks are explored in scientific research for their potential as intermediates in organic synthesis and for their biological activities in pharmacological studies . For example, N-substituted benzamide scaffolds are frequently investigated in the development of kinase inhibitors for targeted therapies . Researchers value this class of compounds for probing biochemical pathways and structure-activity relationships (SAR). Proper handling procedures should be followed, and safety data sheets (SDS) must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-benzyl-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTXXMQNFWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to improve the reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Tyrosine Kinase Inhibition

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide has shown promise as a selective inhibitor of tyrosine kinases, which are crucial in various signaling pathways related to cancer progression. Research indicates that derivatives of this compound can effectively inhibit the activity of c-Abl, a tyrosine kinase implicated in chronic myeloid leukemia and other malignancies. The neuroprotective effects observed in some derivatives suggest potential applications in treating neurodegenerative diseases such as Parkinson's disease .

2. GPR52 Agonism

Another significant application of this compound is its role as an agonist for GPR52, a G protein-coupled receptor associated with neuropsychiatric disorders. Studies have identified N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide derivatives that demonstrate agonistic properties towards GPR52, indicating their potential use in developing treatments for conditions like schizophrenia and other mood disorders .

Synthesis and Chemical Properties

The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves several chemical reactions that yield high purity and yield rates. For instance, reactions conducted in N,N-dimethylformamide with potassium carbonate at elevated temperatures have produced yields exceeding 90% . The compound's molecular structure includes a benzamide moiety that enhances its biological activity through specific interactions with target proteins.

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide exhibited significant neuroprotective effects against MPP+-induced toxicity in SH-SY5Y cells. Compound 9a from this series showed lower toxicity compared to nilotinib while maintaining high oral bioavailability, marking it as a promising candidate for further development in treating Parkinson's disease .

Case Study 2: Antipsychotic Activity

In another investigation, compounds derived from N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide were evaluated for their effects on amphetamine-induced hyperlocomotion in mice. The results indicated that these compounds could exhibit antipsychotic-like activity, providing a foundation for future research into their therapeutic applications in psychiatric disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Benzamides

Structural Variations and Substituent Effects

Benzamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzamides
Compound Name Substituents/Modifications Synthesis Method Key Biological Activity/Application References
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide 4-methylbenzoyl, benzyl, pyridin-2-yl Commercial synthesis (ChemDiv) Screening compound (no specific activity reported)
N-(pyridin-2-yl)-benzamide Unsubstituted benzoyl, pyridin-2-yl Fe₂Ni-BDC metal–organic framework catalysis Model amidation reaction product
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide 3-nitro, 4-methylbenzoyl, pyridin-2-ylmethyl Multi-step organic synthesis Intermediate for further functionalization
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Carbamothioyl, 2-methylbenzoyl Reaction of o-toluyl chloride with KSCN, followed by amine condensation Antibacterial activity (gram-positive/negative bacteria)
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) Pyrrolidine, chloro, methoxy, methylamino Multi-step synthesis with neuroleptic optimization Neuroleptic agent (408× potency vs. metoclopramide)
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide 4-trifluoromethylpyridinyl, 4-chlorophenyl Not specified Kinase inhibition (potential anticancer applications)

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Trifluoromethyl and chloro substituents (e.g., ) enhance membrane permeability, critical for CNS-active agents .
  • Solubility : Hydroxy groups (e.g., 2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide, ) improve aqueous solubility but may reduce bioavailability .
  • Metabolic Stability : Pyridinyl and piperazinyl groups (e.g., ) are common in kinase inhibitors (e.g., imatinib derivatives), balancing target affinity and metabolic resistance .

Research Findings and Trends

Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity and target binding, while bulky groups (e.g., benzyl, pyrrolidine) improve selectivity .

Catalytic Advances : Bimetallic frameworks () and recyclable catalysts are emerging as sustainable synthesis tools for benzamides .

Therapeutic Niches : Neuroleptic () and kinase-inhibiting benzamides () dominate preclinical studies, with few candidates reaching clinical trials due to toxicity challenges.

Biologische Aktivität

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide features a benzamide core with a benzyl group and a pyridine moiety, which contribute to its biological activity. The presence of the methyl group enhances lipophilicity, potentially improving cellular uptake.

The biological activity of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide can be attributed to several mechanisms:

  • Receptor Binding : The compound has been shown to interact with various receptors, including dopamine and serotonin receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as kinases that play roles in cancer progression and neurodegenerative diseases .
  • Signal Transduction Modulation : By affecting signal transduction pathways, the compound can alter cellular responses, which may lead to therapeutic effects in conditions like Parkinson's disease .

Anticancer Properties

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide derivatives have shown promising anticancer properties. A study evaluating various derivatives found that certain compounds exhibited significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling .

Table 1: Anticancer Activity of N-benzyl Derivatives

CompoundTarget KinaseIC50 (µM)Notes
9ac-Abl0.5Neuroprotective effect
8ac-Src1.34Most potent in series
10EGFR0.01High inhibition rate

Neuroprotective Effects

Research indicates that some derivatives act as neuroprotective agents by inhibiting c-Abl kinase, which is implicated in neurodegenerative diseases like Parkinson's disease. For example, compound 9a demonstrated a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y cells .

Case Studies

  • Neuroprotective Activity : A study focused on the synthesis of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives reported that compound 9a effectively protected neuronal cells from apoptosis induced by toxic agents, showcasing its potential for treating neurodegenerative disorders .
  • Anticancer Activity : Another investigation highlighted the anticancer efficacy of N-benzyl derivatives against various cancer cell lines, demonstrating their ability to inhibit growth and induce apoptosis through RTK inhibition .

Q & A

Basic Research Questions

Q. How can the synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of the amine group under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions .
  • Temperature control : Maintaining 0–25°C prevents thermal degradation of intermediates .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity. Confirm purity via HPLC (>95%) .

Q. What analytical techniques are recommended to confirm the structure and purity of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, benzyl methyl at δ 2.3 ppm) .
  • Mass spectrometry (LC-MS) : Molecular ion peak at m/z 252.3 [M+H]⁺ confirms molecular weight (C₁₆H₁₆N₂) .
  • IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

  • Methodological Answer :

  • Solubility : Moderate solubility in DMSO and ethanol (5–10 mg/mL), but poor aqueous solubility. Use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at room temperature in inert atmospheres. Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PI3K, EGFR) based on structural similarity to known inhibitors .
  • MD simulations : Assess binding stability (100 ns trajectories) for top hits using GROMACS. Prioritize targets with ΔG < -8 kcal/mol .
  • Validation : Cross-reference with experimental kinase inhibition assays (IC₅₀ values) .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : If computational models suggest PI3K inhibition but cell-based assays show weak activity, perform:
  • Cellular thermal shift assays (CETSA) to confirm target engagement .
  • Gene expression profiling (RNA-seq) to identify off-target pathways .
  • Structural analogs : Synthesize derivatives with modified benzyl/pyridinyl groups to refine SAR .

Q. What strategies can improve the bioavailability of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide in preclinical models?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies (t₁/₂ > 6 hours) .
  • In vivo PK/PD : Monitor plasma concentration (LC-MS/MS) and correlate with efficacy in xenograft models .

Q. How to design a robust SAR study for this compound’s anticancer activity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with:
  • Halogen substitutions (e.g., Cl at 4-methyl position) to enhance potency .
  • Heterocycle replacements (e.g., thiazole instead of pyridine) to modulate selectivity .
  • Assay panels : Test against NCI-60 cell lines and compare GI₅₀ values. Use hierarchical clustering to identify mechanistic patterns .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (p < 0.05) .
  • Replicates : Six biological replicates per condition to account for variability .

Q. How to develop a validated UPLC-MS method for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 5 min) .
  • Validation parameters :
  • Linearity : R² > 0.99 over 1–1000 ng/mL.
  • LLOQ : 1 ng/mL (S/N > 10).
  • Accuracy : 85–115% recovery in plasma .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.